

Spectroscopic Profile of 1-(2-Chloroethyl)imidazolidin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Chloroethyl)imidazolidin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **1-(2-Chloroethyl)imidazolidin-2-one**, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and spectroscopic principles of analogous compounds. This guide is intended to serve as a reference for the identification and characterization of **1-(2-Chloroethyl)imidazolidin-2-one**.

Chemical Structure and Properties

- IUPAC Name: **1-(2-Chloroethyl)imidazolidin-2-one**
- Molecular Formula: $C_5H_9ClN_2O$
- Molecular Weight: 148.59 g/mol
- CAS Number: 2387-20-4

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(2-Chloroethyl)imidazolidin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.30 - 3.40	t	2H	N-CH ₂ -CH ₂ -Cl
~3.45 - 3.55	t	2H	N-CH ₂ -CH ₂ -N
~3.60 - 3.70	t	2H	N-CH ₂ -CH ₂ -Cl
~3.75 - 3.85	t	2H	N-CH ₂ -CH ₂ -N
~5.0 (broad s)	s	1H	N-H

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~40.0	N-CH ₂ -CH ₂ -Cl
~42.0	N-CH ₂ -CH ₂ -N
~48.0	N-CH ₂ -CH ₂ -Cl
~50.0	N-CH ₂ -CH ₂ -N
~160.0	C=O

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch
~2950, ~2850	Medium	C-H Stretch (aliphatic)
~1680	Strong	C=O Stretch (urea carbonyl)[1] [2]
~1450	Medium	CH ₂ Scissoring
~1250	Medium	C-N Stretch
~750	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
148	~30	[M] ⁺ (with ³⁵ Cl)
150	~10	[M+2] ⁺ (with ³⁷ Cl)[3][4][5]
113	Variable	[M - Cl] ⁺
85	Variable	[M - CH ₂ CH ₂ Cl] ⁺
63	Variable	[CH ₂ CH ₂ Cl] ⁺ (with ³⁵ Cl)
65	Variable	[CH ₂ CH ₂ Cl] ⁺ (with ³⁷ Cl)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of **1-(2-Chloroethyl)imidazolidin-2-one** (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube.

^1H and ^{13}C NMR spectra are acquired on a 500 MHz NMR spectrometer.^[6] For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

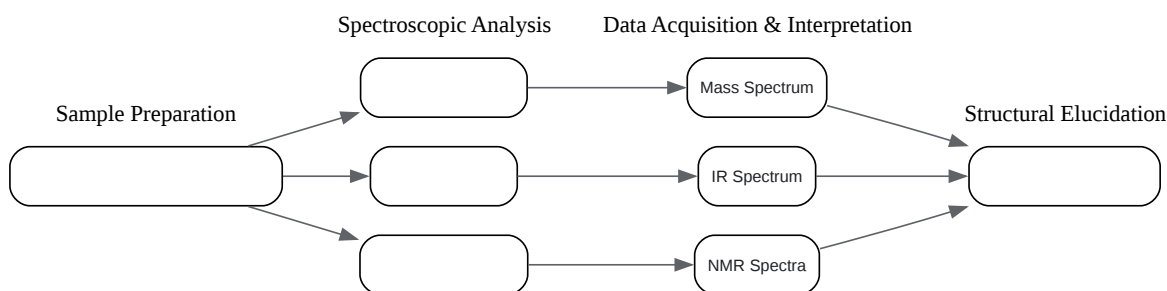
For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin film.^{[7][8][9]} For the KBr pellet method, a small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. For the thin film method, the sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source.^{[10][11][12]} The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an $[\text{M}+2]^+$ peak that is approximately one-third the intensity of the $[\text{M}]^+$ peak.^{[3][4][5]}

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-(2-Chloroethyl)imidazolidin-2-one**.



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Caption: General workflow for spectroscopic analysis.

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